4-[1-(4-methoxybenzenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one
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Description
4-[1-(4-methoxybenzenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.13584202 g/mol and the complexity rating of the compound is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound F2487-0340 are currently unknown. The compound is likely to interact with specific proteins or receptors in the body to exert its effects .
Mode of Action
Like many drugs, it is likely to bind to its target(s) and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Based on its chemical structure, it may influence pathways involving pyrrolidine derivatives
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of F2487-0340 are not well-studied. These properties are crucial for understanding the bioavailability of the compound. The compound’s pharmacokinetic profile would provide insights into how quickly it is absorbed into the body, how it is distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
These effects would be determined by the compound’s interaction with its target(s) and the subsequent changes in cellular processes .
Properties
IUPAC Name |
4-[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-29-16-6-8-17(9-7-16)30(27,28)23-12-10-15(11-13-23)21(26)24-14-20(25)22-18-4-2-3-5-19(18)24/h2-9,15H,10-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITAVLXOCMNDFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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